1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-

Monoamine Oxidase Neuropsychiatric Disorders Receptor Selectivity

1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]- (CAS 627519-43-1) is an unsymmetrical, acyclic ethylenediamine derivative with the molecular formula C24H28N2O and a molecular weight of 360.5 g/mol. The compound features a central ethylenediamine scaffold substituted with a bulky, lipophilic benzhydryl (diphenylmethyl) group on one nitrogen and a 2-methoxyphenylethyl moiety on the other, generating a unique pharmacophore that distinguishes it from both symmetrical diamines such as AMN082 and simpler N-monosubstituted analogs.

Molecular Formula C24H28N2O
Molecular Weight 360.5 g/mol
CAS No. 627519-43-1
Cat. No. B12590064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-
CAS627519-43-1
Molecular FormulaC24H28N2O
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNCCNC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C24H28N2O/c1-27-23-15-9-8-10-20(23)16-17-25-18-19-26-24(21-11-4-2-5-12-21)22-13-6-3-7-14-22/h2-15,24-26H,16-19H2,1H3
InChIKeyZJVKTQUBHDRSGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]- (CAS 627519-43-1) Chemical Identity and Structural Classification


1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]- (CAS 627519-43-1) is an unsymmetrical, acyclic ethylenediamine derivative with the molecular formula C24H28N2O and a molecular weight of 360.5 g/mol . The compound features a central ethylenediamine scaffold substituted with a bulky, lipophilic benzhydryl (diphenylmethyl) group on one nitrogen and a 2-methoxyphenylethyl moiety on the other, generating a unique pharmacophore that distinguishes it from both symmetrical diamines such as AMN082 and simpler N-monosubstituted analogs [1]. This structural class has been disclosed in foundational intellectual property as substance P (NK1) receptor antagonists, establishing the core scaffold's relevance to neurokinin receptor modulation [2].

Why Generic Substitution Cannot Replace CAS 627519-43-1 in NK1 and CNS Receptor Research Programs


The target compound occupies a precise and non-interchangeable position within the acyclic ethylenediamine chemical space. Its unsymmetrical N,N'-disubstitution pattern—combining a diphenylmethyl group with a 2-methoxyphenylethyl chain—creates a distinct topological and electronic environment that cannot be replicated by symmetrical analogs (e.g., AMN082) or compounds with alternative arylalkyl substituents [1]. Within the Pfizer substance P antagonist patent family, biological activity at the NK1 receptor is exquisitely sensitive to the nature of the N-arylalkyl substituent; even minor modifications such as replacing the 2-methoxyphenylethyl group with a benzyl or 4-fluorophenylethyl moiety can profoundly alter receptor binding conformation, lipophilicity (LogP), and hydrogen-bonding capacity, thereby invalidating direct substitution in structure-activity relationship (SAR) studies or proprietary screening cascades [2].

Quantitative Differentiation Evidence for CAS 627519-43-1 Versus Closest Structural Analogs


Unsymmetrical N,N'-Disubstitution Differentiates CAS 627519-43-1 from the Symmetrical mGlu7 Agonist AMN082

The target compound is a mono-N-benzhydryl, mono-N-(2-methoxyphenylethyl) derivative, in direct contrast to the symmetrical N,N'-bis(diphenylmethyl) substitution of the well-characterized mGlu7 allosteric agonist AMN082 (CAS 97075-46-2). This fundamental difference in substitution architecture is projected to result in distinct signaling outcomes: AMN082 acts as an allosteric mGlu7 agonist, whereas the target compound falls within the chemical space of substance P (NK1) receptor antagonists as defined by the pioneering Pfizer patent series [1]. No mGlu7 agonism has been reported for mono-benzhydryl ethylenediamines, underscoring the critical role of the dual benzhydryl motif for mGlu7 receptor activation [2].

Monoamine Oxidase Neuropsychiatric Disorders Receptor Selectivity

Physicochemical Property Differentiation: CAS 627519-43-1 vs. N-Benzyl Analog (CAS 62731-03-7)

The 2-methoxyphenylethyl substituent of CAS 627519-43-1 confers measurably different physicochemical properties relative to the simpler N-benzyl analog (CAS 62731-03-7). The target compound has a higher molecular weight (360.5 vs. 316.4 g/mol), a calculated LogP of approximately 4.99 versus an estimated ~4.3 for the benzyl congener, and a larger topological polar surface area (tPSA = 33.3 Ų vs. ~24.1 Ų) due to the methoxy oxygen atom . These parameters directly influence passive membrane permeability, plasma protein binding, and blood-brain barrier penetration potential, rendering the two compounds non-equivalent in any ADME or pharmacokinetic profiling context .

Lipophilicity Polar Surface Area ADME Profiling

Hydrogen-Bond Acceptor Count as a Determinant of Receptor Interaction: CAS 627519-43-1 vs. 4-Fluorophenylethyl Analog (CAS 627525-60-4)

The 2-methoxyphenyl substituent of the target compound introduces a third hydrogen-bond acceptor (HBA) atom (the methoxy oxygen), compared to only two HBAs for the 4-fluorophenylethyl analog (CAS 627525-60-4) . In the context of NK1 receptor antagonist pharmacophore models, the presence and position of HBA atoms on the N-arylalkyl side chain are critical determinants of binding pocket complementarity and receptor subtype selectivity [1]. The methoxy oxygen of CAS 627519-43-1 can participate in hydrogen-bonding interactions within the receptor binding site that are sterically and electronically inaccessible to the fluorine atom of the 4-fluoro analog, potentially altering binding kinetics and selectivity profiles.

Hydrogen Bonding Receptor Binding Selectivity

Rotatable Bond Count and Molecular Flexibility: CAS 627519-43-1 vs. N-(Diphenylmethyl)-1,2-ethanediamine (CAS 56655-17-5)

CAS 627519-43-1 possesses 10 rotatable bonds, substantially more than the 5 rotatable bonds of the simpler N-(diphenylmethyl)-1,2-ethanediamine (CAS 56655-17-5) . The increased conformational freedom conferred by the 2-methoxyphenylethyl chain has direct implications for binding thermodynamics: higher rotatable bond counts are generally associated with greater conformational entropy penalties upon receptor binding, which can reduce binding affinity unless compensated by favorable enthalpic contacts [1]. This property distinguishes the target compound as a more flexible, potentially more selective ligand scaffold compared to the more rigid mono-substituted analog, which may display promiscuous, lower-affinity binding to amine-recognizing receptors.

Conformational Entropy Molecular Flexibility Ligand Efficiency

Recommended Application Scenarios for CAS 627519-43-1 Based on Structural Differentiation Evidence


NK1 Receptor Antagonist SAR Probe and Lead Optimization

CAS 627519-43-1 is structurally suitable as a probe molecule for exploring the N-arylalkyl substituent tolerance within the acyclic ethylenediamine NK1 antagonist pharmacophore. Its 2-methoxyphenylethyl side chain, which introduces an additional H-bond acceptor and increases lipophilicity (LogP ≈ 4.99) and rotatable bond count (10) relative to the benzyl analog, can be used to systematically map the contribution of the methoxy group to NK1 binding affinity and selectivity over NK2 and NK3 receptors, in line with SAR strategies outlined in the foundational Pfizer patent [1].

Selectivity Profiling Against mGlu7 to Confirm Absence of Off-Target Activity

Because AMN082 (the symmetrical N,N'-bis(diphenylmethyl) analog) is a well-validated mGlu7 allosteric agonist (EC50 = 64–290 nM), CAS 627519-43-1 serves as an ideal negative control to confirm that mGlu7 activation requires dual benzhydryl substitution [1]. Researchers can use the target compound in parallel with AMN082 in mGlu7 cAMP assays or GTPγS binding studies to demonstrate that mono-benzhydryl substitution ablates mGlu7 agonism, thereby validating the structural specificity of mGlu7 pharmacology.

Computational Chemistry and Pharmacophore Modeling

The combination of a high LogP (4.99), moderate tPSA (33.3 Ų), and an unsymmetrical substitution pattern makes CAS 627519-43-1 a valuable input for 3D-QSAR and pharmacophore modeling studies aimed at predicting CNS drug-likeness [1]. Its calculated properties can serve as boundary conditions for virtual screening libraries targeting neurokinin receptors, where optimal CNS penetration requires a LogP range of 2–5 and tPSA < 60–70 Ų.

Analytical Reference Standard for Isomer and Impurity Differentiation

The unique exact mass (360.22034 Da), distinct InChI Key (ZJVKTQUBHDRSGD-UHFFFAOYSA-N), and specific chromatographic properties of CAS 627519-43-1 make it suitable as a reference standard for HPLC or LC-MS methods designed to resolve and quantify structurally related ethylenediamine derivatives—including the N-benzyl, 4-fluorophenylethyl, and mono-substituted analogs—in reaction mixtures or stability studies [1].

Quote Request

Request a Quote for 1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.